

Spectroscopic Profile of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**, a chiral building block of significant interest in organic synthesis and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|------------------------------------|--------------|-------------------|------------|
| 9.12-9.55 | m | 1H | -COOH |
| 5.09 | m | 1H | H-2 |
| 2.44-2.65 | m | 3H | H-3, H-4 |
| 2.27-2.41 | m | 1H | H-3 |

Solvent: CDCl_3 , Frequency: 400 MHz[1]

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------|
| 177.0 | C-5 (Lactone C=O) |
| 173.1 | C-1 (Carboxylic Acid C=O) |
| 78.5 | C-2 |
| 29.2 | C-4 |
| 25.4 | C-3 |

Solvent: CDCl_3 (Predicted)

Infrared (IR) Spectroscopy

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|-------------------------------|
| 3500-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1770 | Strong | C=O stretch (Lactone) |
| 1720 | Strong | C=O stretch (Carboxylic Acid) |
| 1215 | Strong | C-O stretch (Lactone) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

| m/z | Ion | Method |
|-------|-----------------------|---------------------------------------|
| 130.9 | [M+H] ⁺ | ESI (cation mode) [1] |
| 85 | [M-COOH] ⁺ | GC-MS |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** was prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl_3). The spectrum was recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} .

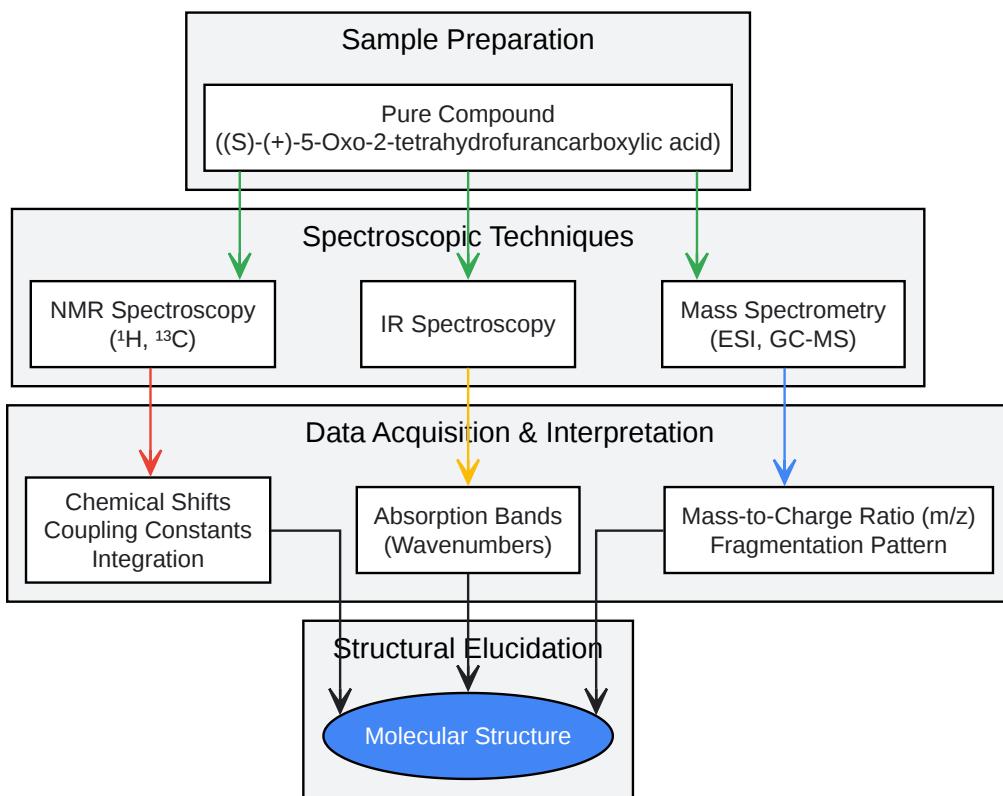
Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry was performed by dissolving the sample in a suitable solvent, such as methanol, and infusing it into the ESI source. The analysis was conducted in positive ion mode. For Gas Chromatography-Mass Spectrometry (GC-MS), the compound was first vaporized and then separated on a GC column before being introduced into the mass spectrometer for ionization and detection.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. hmdb.ca [hmdb.ca]
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